3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted triazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized to create a variety of derivatives with different properties.
Biology: The biological applications of this compound are vast. It has been studied for its potential antifungal, antibacterial, and anticancer properties. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a candidate for further research and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
4-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol
Uniqueness: 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride stands out due to its specific structural features, such as the presence of the cyclopropyl group and the amine functionality. These features contribute to its unique chemical and biological properties, distinguishing it from other triazole derivatives.
Properties
IUPAC Name |
3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-10-4-7-13-16-17-14(11-8-9-11)18(13)12-5-2-1-3-6-12;;/h1-3,5-6,11H,4,7-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJODOIHEPJRGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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